molecular formula C12H20Cl3N5 B3034467 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride CAS No. 1788044-10-9

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride

Cat. No.: B3034467
CAS No.: 1788044-10-9
M. Wt: 340.7
InChI Key: SMBHXENOQFJSDZ-UHFFFAOYSA-N
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Description

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an aniline group, and an aminobutyl side chain. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an alkyne and an azide. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.

    Attachment of the Aminobutyl Side Chain: The aminobutyl side chain is introduced through a nucleophilic substitution reaction, where an appropriate aminobutyl halide reacts with the triazole intermediate.

    Introduction of the Aniline Group: The aniline group is attached via a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of aniline reacts with the triazole intermediate in the presence of a palladium catalyst.

    Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole or other reduced forms.

    Substitution: The aniline and aminobutyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties.

Scientific Research Applications

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)benzene
  • 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)pyridine
  • 3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)phenol

Uniqueness

3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

3-[1-(4-aminobutyl)triazol-4-yl]aniline;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5.3ClH/c13-6-1-2-7-17-9-12(15-16-17)10-4-3-5-11(14)8-10;;;/h3-5,8-9H,1-2,6-7,13-14H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBHXENOQFJSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN(N=N2)CCCCN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
Reactant of Route 2
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
Reactant of Route 3
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
Reactant of Route 4
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride
Reactant of Route 6
3-(1-(4-Aminobutyl)-1H-1,2,3-triazol-4-yl)aniline trihydrochloride

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